molecular formula C18H29N3O B14778336 2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide

2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide

Katalognummer: B14778336
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: LWWLRYYGOOHGPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-(4-(benzyl(ethyl)amino)cyclohexyl)propanamide is a chiral compound with a complex structure that includes an amino group, a benzyl group, and a cyclohexyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-(benzyl(ethyl)amino)cyclohexyl)propanamide typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the benzyl and ethyl groups, and the final coupling with the amino group. Common synthetic routes may involve:

    Cyclohexyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.

    Introduction of Benzyl and Ethyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Coupling with Amino Group: The final step often involves coupling the intermediate with an amino group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-(4-(benzyl(ethyl)amino)cyclohexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-N-(4-(benzyl(ethyl)amino)cyclohexyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-(4-(benzyl(ethyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-2-Amino-N-(4-(benzyl(methyl)amino)cyclohexyl)propanamide
  • (S)-2-Amino-N-(4-(benzyl(propyl)amino)cyclohexyl)propanamide
  • (S)-2-Amino-N-(4-(benzyl(butyl)amino)cyclohexyl)propanamide

Uniqueness

(S)-2-Amino-N-(4-(benzyl(ethyl)amino)cyclohexyl)propanamide is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties compared to its analogs

Eigenschaften

Molekularformel

C18H29N3O

Molekulargewicht

303.4 g/mol

IUPAC-Name

2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide

InChI

InChI=1S/C18H29N3O/c1-3-21(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-18(22)14(2)19/h4-8,14,16-17H,3,9-13,19H2,1-2H3,(H,20,22)

InChI-Schlüssel

LWWLRYYGOOHGPF-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.